molecular formula C14H22N6O2 B2766061 7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 923114-04-9

7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2766061
CAS No.: 923114-04-9
M. Wt: 306.37
InChI Key: SQKAWJXJQNVHRI-UHFFFAOYSA-N
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Description

7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione (CAS 923114-04-9) is a synthetic purine-2,6-dione derivative with a molecular formula of C14H22N6O2 and a molecular weight of 306.36 g/mol . This compound is built on a purine-xanthine core structure, strategically functionalized at key positions, including a 7-ethyl group, a 3-methyl group, and a critical 4-ethylpiperazine substitution at the C8 position . The incorporation of the piperazine moiety is of significant research interest as this heterocycle is a versatile building block in medicinal chemistry, known to enhance binding affinity and selectivity toward a variety of biological targets . Piperazine derivatives are frequently explored in the development of pharmacologically active compounds and are present in agents with a wide range of activities, including effects on the central nervous system . The structural modification at the C8 position of the purine ring is a recognized strategy, particularly in caffeine hybrid conjugates, to generate novel compounds with potential bioactivity . Research on similar C8-modified caffeine analogues has indicated promising biological properties, such as anticancer activity against specific cell lines, underscoring the research value of this compound as a key intermediate or target molecule in drug discovery and chemical biology . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

7-ethyl-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-4-18-6-8-19(9-7-18)13-15-11-10(20(13)5-2)12(21)16-14(22)17(11)3/h4-9H2,1-3H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKAWJXJQNVHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with an ethyl group, followed by the introduction of the ethylpiperazinyl moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-position of the purine backbone is critical for modulating biological activity. By contrast:

  • Cafaminol substitutes this position with a 2-hydroxyethyl-methylamino group, which balances hydrophilicity and lipophilicity for nasal decongestant efficacy .
  • The 8-isopropylsulfanyl group in the analog from introduces a sulfur atom, which may influence redox properties or metabolic stability .
  • Pentoxifylline lacks an 8-substituent but features a 1-(5-oxohexyl) chain, contributing to its vasodilatory effects via phosphodiesterase inhibition .

Methyl and Ethyl Substitutions

  • The 3-methyl group is conserved across multiple analogs (e.g., caffeine, pentoxifylline) and is associated with metabolic stability .
  • The 7-ethyl substitution in the target compound and its isopropylsulfanyl analog () may prolong half-life compared to methyl groups due to increased steric bulk .

Pharmacological Implications

  • Neurological disorders: Similar to caffeine’s adenosine receptor antagonism .
  • Cardiovascular diseases : Analogous to pentoxifylline’s hemorheological activity .
  • Inflammation : Piperazinyl groups are common in anti-inflammatory agents, though further studies are needed .

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